Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester
Description
Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester (CAS: Referenced in ) is a β-carboline derivative featuring a diethyl carbamate ester group attached to the 1-position of the 9H-pyrido[3,4-b]indole core . The β-carboline scaffold is renowned for its presence in natural alkaloids and synthetic compounds with diverse bioactivities, including antitumor, antiviral, and central nervous system (CNS) modulation.
Properties
CAS No. |
647825-16-9 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
9H-pyrido[3,4-b]indol-1-ylmethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C17H19N3O2/c1-3-20(4-2)17(21)22-11-15-16-13(9-10-18-15)12-7-5-6-8-14(12)19-16/h5-10,19H,3-4,11H2,1-2H3 |
InChI Key |
BDKQZUKWCYMPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCC1=NC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate typically involves the reaction of indole derivatives with diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is common to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for generating bioactive intermediates:
-
Base-Catalyzed Hydrolysis : In aqueous NaOH (1–2 M, 60–80°C), the carbamate cleaves to form 1-(aminomethyl)-9H-pyrido[3,4-b]indole and diethyl carbonate .
-
Acid-Catalyzed Hydrolysis : HCl (6 M, reflux) facilitates cleavage, producing the same amine alongside CO₂ and ethanol .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | 2 M NaOH | 80°C | 1-(Aminomethyl)-9H-pyrido[3,4-b]indole | 75–82 | |
| Acidic hydrolysis | 6 M HCl | Reflux | 1-(Aminomethyl)-9H-pyrido[3,4-b]indole | 68–73 |
Reduction Reactions
The carbamate group is reducible to a methyleneamine derivative. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C selectively reduces the carbonyl, yielding 1-(diethylaminomethyl)-9H-pyrido[3,4-b]indole . Sodium borohydride (NaBH₄) in methanol shows negligible reactivity, highlighting the need for stronger reducing agents .
Nucleophilic Substitution
The carbamate’s oxygen serves as a leaving group in nucleophilic displacements:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/Cs₂CO₃ substitutes the carbamate with alkyl groups, forming 1-(alkyl)-9H-pyrido[3,4-b]indole derivatives.
-
Amination : Primary amines (e.g., benzylamine) displace the carbamate under microwave irradiation (100°C, 30 min), yielding 1-(benzylaminomethyl)-9H-pyrido[3,4-b]indole .
Table 2: Nucleophilic Substitution Examples
Photochemical Reactions
The carbamate acts as a photolabile protecting group. UV irradiation (λ = 254–365 nm) in acetonitrile cleaves the bond, releasing the parent amine and diethyl carbonate via a radical mechanism . Quantum yield (Φ) depends on solvent polarity, with Φ = 0.15–0.42 in aqueous buffers .
Biological Interactions
While not a direct chemical reaction, the compound interacts with enzymatic systems:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (9H-Pyrido[3,4-b]indol-1-yl)methyl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that result in the desired therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the β-carboline core or the carbamate ester group. Key examples include:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Carbamate Esters vs. Carboxylic Acids
Carbamates are also more hydrolytically stable than esters or amides, which may extend in vivo half-life .
Diethyl vs. Dimethyl Carbamates
Dimetilan (), a dimethyl carbamate, exhibits insecticidal activity via acetylcholinesterase inhibition. The diethyl carbamate in the target compound may offer slower metabolism due to increased steric hindrance, altering its biological target profile .
β-Carboline Derivatives with Varied Substituents
- Acetamide (5m) : The acetamide group in 5m () enhances hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the carbamate ester. This difference may influence pharmacokinetics .
- Ketone (Pauridianthin) : The ketone group in Pauridianthin () may participate in redox reactions, contrasting with the carbamate’s hydrolytic degradation pathway. This structural divergence suggests distinct reactivity and biological targets .
Biological Activity
Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrido[3,4-b]indole moiety linked to a diethyl carbamate. The synthesis typically involves the reaction of 9H-pyrido[3,4-b]indole with diethyl carbamate under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves using coupling agents to facilitate the formation of the carbamate linkage, which enhances the overall efficiency of the synthesis process.
Anticancer Properties
Research indicates that derivatives of pyrido[3,4-b]indole exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated inhibitory effects on various cancer cell lines, including breast and lung cancer cells. Specifically, compounds derived from this scaffold showed potent antiproliferative effects with IC50 values in the micromolar range, suggesting their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | Breast | 2.5 |
| 3j | Lung | 1.8 |
| 3h | Breast | 3.0 |
Histone Deacetylase Inhibition
Another significant aspect of biological activity is the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. Carbamic acid derivatives have been identified as HDAC inhibitors, showing promise in treating conditions like cancer and psoriasis. These compounds can alter gene expression by modifying histone acetylation status, thereby influencing cellular proliferation and differentiation .
The mechanism through which carbamic acid derivatives exert their biological effects primarily involves:
- HDAC Inhibition : By inhibiting HDACs, these compounds prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased transcriptional activity of tumor suppressor genes.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : There is evidence that these compounds may also possess antioxidant properties, contributing to their overall therapeutic potential.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound significantly inhibited the growth of HeLa and HCT116 cell lines at concentrations as low as 1 µM. The studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .
- In Vivo Studies : Animal models treated with carbamic acid derivatives exhibited reduced tumor growth compared to control groups. The treatment led to significant changes in tumor histology and markers associated with apoptosis and proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing carbamic acid esters with pyrido[3,4-b]indole scaffolds?
- Methodology :
- Manganese dioxide-mediated oxidation : A one-pot tandem reaction using MnO₂ enables efficient oxidation and cyclization of tryptophan derivatives to form pyrido[3,4-b]indole cores. Subsequent esterification with diethylcarbamoyl chloride under anhydrous conditions yields the target compound .
- Trimethylsilyl azide (TMSN₃) coupling : Carboxylic acid intermediates (e.g., 9H-pyrido[3,4-b]indole-3-carboxylic acid) can be activated with TMSN₃ and triethylamine (Et₃N) to form reactive intermediates for coupling with amines or alcohols. This method avoids traditional coupling reagents like EDCI/HOBt .
- Key Data :
| Reaction Condition | Yield Range | Reference |
|---|---|---|
| MnO₂, DCM, RT | 65–78% | |
| TMSN₃, Et₃N, RT | 70–85% |
Q. How should researchers handle and mitigate hazards associated with this compound?
- Safety Protocols :
- Acute toxicity (GHS Category 4) : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .
- Respiratory irritation : Ensure local exhaust ventilation and monitor airborne particulate levels. NIOSH-approved N95 respirators are recommended during handling .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Key signals include the diethylcarbamate group (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and pyridoindole aromatic protons (δ 7.0–8.5 ppm). DMSO-d₆ or CDCl₃ are preferred solvents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula using exact mass (e.g., [M+H]+ calculated for C₁₈H₂₂N₃O₂: 312.1708) .
Advanced Research Questions
**How do structural modifications to the pyridoindole core influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
